molecular formula C9H11FO B3368006 1-Fluoro-3-propoxybenzene CAS No. 203115-92-8

1-Fluoro-3-propoxybenzene

Cat. No.: B3368006
CAS No.: 203115-92-8
M. Wt: 154.18 g/mol
InChI Key: VLHPKJTYPNUVOX-UHFFFAOYSA-N
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Description

1-Fluoro-3-propoxybenzene is an organic compound with the molecular formula C9H11FO It consists of a benzene ring substituted with a fluorine atom at the first position and a propoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-fluoro-3-nitrobenzene is reacted with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound after the nitro group is replaced by the propoxy group .

Industrial Production Methods: Industrial production of this compound often involves the vapor-phase fluorination process. This method uses hydrogen fluoride gas as the fluorinating agent and a suitable catalyst to facilitate the reaction. The process can be carried out in a continuous or batch mode, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products Formed:

Scientific Research Applications

1-Fluoro-3-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-3-propoxybenzene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These properties make it a valuable tool in studying biochemical pathways and designing bioactive molecules .

Comparison with Similar Compounds

1-Fluoro-3-propoxybenzene can be compared with other similar compounds such as:

    1-Fluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.

    1-Fluoro-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.

    1-Fluoro-3-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: this compound is unique due to the specific length of its propoxy group, which can influence its chemical reactivity and physical properties compared to its shorter or longer chain analogs .

Properties

IUPAC Name

1-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHPKJTYPNUVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616623
Record name 1-Fluoro-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203115-92-8
Record name 1-Fluoro-3-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203115-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-fluoro-3-propoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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